Cas no 2567503-31-3 (4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid)

4-(2,2-Difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid is a fluorinated piperidine derivative featuring both a difluoroethyl group and an acrylamide moiety. This compound is of interest in medicinal chemistry and drug development due to its potential as a versatile intermediate for synthesizing biologically active molecules. The presence of the difluoroethyl group enhances metabolic stability and lipophilicity, while the acrylamide functionality allows for further derivatization via Michael addition or polymerization. Its carboxylic acid group provides additional reactivity for conjugation or salt formation. This structure may be particularly valuable in designing kinase inhibitors or covalent-binding therapeutics, leveraging its balanced physicochemical properties and synthetic flexibility.
4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid structure
2567503-31-3 structure
商品名:4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid
CAS番号:2567503-31-3
MF:C11H15F2NO3
メガワット:247.238510370255
MDL:MFCD32879245
CID:5464856
PubChem ID:155822944

4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(2,2-Difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid
    • Z3569307542
    • 4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid
    • MDL: MFCD32879245
    • インチ: 1S/C11H15F2NO3/c1-2-9(15)14-5-3-11(4-6-14,10(16)17)7-8(12)13/h2,8H,1,3-7H2,(H,16,17)
    • InChIKey: CPXYQRHQVKMFOO-UHFFFAOYSA-N
    • ほほえんだ: FC(CC1(C(=O)O)CCN(C(C=C)=O)CC1)F

計算された属性

  • せいみつぶんしりょう: 247.10199966 g/mol
  • どういたいしつりょう: 247.10199966 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 323
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 247.24
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 57.6

4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27150635-10.0g
4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid
2567503-31-3 95%
10.0g
$4667.0 2023-07-07
1PlusChem
1P028BZL-2.5g
4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylicacid
2567503-31-3 95%
2.5g
$2691.00 2023-12-18
Enamine
EN300-27150635-5g
4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid
2567503-31-3 95%
5g
$3147.0 2023-09-11
Aaron
AR028C7X-50mg
4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylicacid
2567503-31-3 95%
50mg
$372.00 2025-02-16
1PlusChem
1P028BZL-500mg
4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylicacid
2567503-31-3 95%
500mg
$1109.00 2023-12-18
1PlusChem
1P028BZL-100mg
4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylicacid
2567503-31-3 95%
100mg
$527.00 2023-12-18
1PlusChem
1P028BZL-10g
4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylicacid
2567503-31-3 95%
10g
$5831.00 2023-12-18
Aaron
AR028C7X-10g
4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylicacid
2567503-31-3 95%
10g
$6443.00 2023-12-15
Enamine
EN300-27150635-0.5g
4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid
2567503-31-3 95%
0.5g
$847.0 2023-09-11
Enamine
EN300-27150635-1.0g
4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid
2567503-31-3 95%
1.0g
$1086.0 2023-07-07

4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid 関連文献

4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acidに関する追加情報

4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid (CAS No. 2567503-31-3): A Comprehensive Overview

4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid (CAS No. 2567503-31-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is characterized by the presence of a difluoroethyl group and a prop-2-enoyl moiety, which contribute to its distinct chemical and biological properties.

The difluoroethyl group in 4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid imparts significant stability and metabolic resistance, making it an attractive candidate for drug development. Fluorine atoms are known for their ability to enhance the lipophilicity and bioavailability of molecules, which can improve their pharmacokinetic profiles. Additionally, the presence of the prop-2-enoyl group introduces a reactive double bond that can participate in various chemical reactions, potentially modulating biological activity.

Recent studies have focused on the synthesis and characterization of 4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to efficiently construct the difluoroethylated piperidine scaffold. This method has been shown to be highly versatile and scalable, allowing for the rapid synthesis of a range of analogs with varying substituents. The ability to fine-tune the structure of this compound through synthetic modifications opens up numerous possibilities for optimizing its biological activity and therapeutic potential.

In terms of biological activity, 4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid has demonstrated promising results in preliminary assays. Research has shown that it exhibits potent inhibitory effects on specific enzymes involved in various disease pathways. For instance, it has been found to effectively inhibit the activity of certain kinases, which are key targets in cancer therapy. Additionally, studies have indicated that this compound may have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis.

The pharmacological profile of 4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid has also been investigated in preclinical models. In vitro assays have revealed that it exhibits high selectivity and potency against target enzymes, with minimal off-target effects. Furthermore, in vivo studies have shown that it is well-tolerated and exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. These characteristics make it an attractive candidate for further development as a therapeutic agent.

To further understand the mechanism of action of 4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid, researchers have employed various techniques such as X-ray crystallography and molecular dynamics simulations. These studies have provided insights into how the compound interacts with its target proteins at the molecular level. For example, it has been shown that the difluoroethyl group plays a crucial role in stabilizing the binding interaction between the compound and its target enzyme, while the prop-2-enoyl group contributes to the overall conformational flexibility and binding affinity.

In addition to its potential therapeutic applications, 4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid has also been explored as a tool compound in chemical biology research. Its unique structural features make it an ideal candidate for studying enzyme inhibition mechanisms and for developing new assays to screen for potential drug candidates. The ability to modulate enzyme activity through small molecule inhibitors is a key strategy in drug discovery and development.

The future prospects for 4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid are promising. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop robust formulations for clinical use, including both oral and injectable forms. Clinical trials are expected to begin in the near future to evaluate its safety and efficacy in human subjects.

In conclusion, 4-(2,2-difluoroethyl)-1-(prop-2-enoyl)piperidine-4-carboxylic acid (CAS No. 2567503-31-3) represents a promising new compound with significant potential in medicinal chemistry and drug development. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and optimization. As research continues to advance our understanding of this compound, it is likely to play an important role in addressing unmet medical needs and improving patient outcomes.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd